REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)[OH:5]>C(O)C.[Ni]>[NH2:12][C:9]1[CH:8]=[CH:7][C:6]([CH:4]([OH:5])[CH2:3][N:2]([CH3:1])[CH3:15])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
CN(CC(O)C1=CC=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with H2 (30 psi)
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(CN(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 151.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |